molecular formula C15H16ClNO2 B14410311 3-Chloro-4-(4-propoxyphenoxy)aniline CAS No. 84865-93-0

3-Chloro-4-(4-propoxyphenoxy)aniline

Cat. No.: B14410311
CAS No.: 84865-93-0
M. Wt: 277.74 g/mol
InChI Key: NWIXIMXWVMLCRO-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-propoxyphenoxy)aniline is an organic compound with the molecular formula C15H16ClNO2 It is a derivative of aniline, characterized by the presence of a chloro group at the 3-position and a propoxyphenoxy group at the 4-position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-propoxyphenoxy)aniline typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction. The starting material, 3-chloroaniline, undergoes a reaction with 4-propoxyphenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-propoxyphenoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-(4-propoxyphenoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-propoxyphenoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(4-propoxyphenoxy)aniline is unique due to the presence of the propoxyphenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

84865-93-0

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

3-chloro-4-(4-propoxyphenoxy)aniline

InChI

InChI=1S/C15H16ClNO2/c1-2-9-18-12-4-6-13(7-5-12)19-15-8-3-11(17)10-14(15)16/h3-8,10H,2,9,17H2,1H3

InChI Key

NWIXIMXWVMLCRO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl

Origin of Product

United States

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